2-(3,4-dimethoxyphenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone
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Overview
Description
2-(3,4-dimethoxyphenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components
Preparation Methods
The synthesis of 2-(3,4-dimethoxyphenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone typically involves multi-step organic reactionsReaction conditions may include the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups into the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antiulcer and antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of ulcers and other gastrointestinal disorders.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to its observed bioactive effects. The pathways involved can include inhibition of certain enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar compounds to 2-(3,4-dimethoxyphenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone include:
2-(3,4-dimethoxyphenyl)ethylamine derivatives: These compounds share the dimethoxyphenyl group and have been studied for their antiulcer activities.
Quinoline derivatives: These compounds have a similar quinoline core and are known for their diverse biological activities.
Phenylaminoacetamide derivatives: These compounds have similar structural features and have been explored for their therapeutic potential .
Properties
Molecular Formula |
C26H28N2O3 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C26H28N2O3/c1-18-15-22(27-20-9-5-4-6-10-20)21-11-7-8-12-23(21)28(18)26(29)17-19-13-14-24(30-2)25(16-19)31-3/h4-14,16,18,22,27H,15,17H2,1-3H3 |
InChI Key |
SJOHRCMENKINJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)CC3=CC(=C(C=C3)OC)OC)NC4=CC=CC=C4 |
Origin of Product |
United States |
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